molecular formula C16H15N3O4 B2834893 methyl 4-({[(pyridin-2-yl)methyl]carbamoyl}formamido)benzoate CAS No. 922851-84-1

methyl 4-({[(pyridin-2-yl)methyl]carbamoyl}formamido)benzoate

Cat. No.: B2834893
CAS No.: 922851-84-1
M. Wt: 313.313
InChI Key: UOQZJQKCFFZHCB-UHFFFAOYSA-N
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Description

Methyl 4-({[(pyridin-2-yl)methyl]carbamoyl}formamido)benzoate is a synthetic benzoate ester derivative featuring a pyridinylmethyl carbamoylformamide substituent at the para position of the benzene ring. This compound combines a rigid aromatic core with a flexible carbamoylformamide linker, enabling interactions with biological targets such as enzymes or receptors. Its synthesis likely involves multi-step reactions, including amide coupling and esterification, as inferred from analogous methodologies in related compounds .

Structural characterization of similar benzoate derivatives (e.g., X-ray crystallography) has been performed using SHELX software for refinement, ensuring high precision in bond lengths and angles .

Properties

IUPAC Name

methyl 4-[[2-oxo-2-(pyridin-2-ylmethylamino)acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O4/c1-23-16(22)11-5-7-12(8-6-11)19-15(21)14(20)18-10-13-4-2-3-9-17-13/h2-9H,10H2,1H3,(H,18,20)(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOQZJQKCFFZHCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NC(=O)C(=O)NCC2=CC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-({[(pyridin-2-yl)methyl]carbamoyl}formamido)benzoate typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of the benzoate derivative, followed by the introduction of the pyridine ring and the acetamido group. Common reagents used in these reactions include various acids, bases, and catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors can be employed to streamline the production process and reduce costs.

Chemical Reactions Analysis

Types of Reactions

methyl 4-({[(pyridin-2-yl)methyl]carbamoyl}formamido)benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the outcome of these reactions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds.

Scientific Research Applications

methyl 4-({[(pyridin-2-yl)methyl]carbamoyl}formamido)benzoate has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of methyl 4-({[(pyridin-2-yl)methyl]carbamoyl}formamido)benzoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Properties

Compound Name Key Substituents Biological Activity/Application Key Data Source
Methyl 4-({N-[(1-benzyl-1H-tetrazol-5-yl)methyl]formamido}methyl)benzoate (II-8e) Tetrazole-benzyl group HDAC inhibitor (IC₅₀ = 0.12 µM)
Methyl 4-[(5-chloropyrimidin-2-yl)carbamoyl]benzoate Chloropyrimidine carbamoyl Crystallographic study (R factor = 0.036)
Ethyl 6-[(4-{4-[...]3-nitrobenzyl}-2-nitrophenyl)carbamoyl]pyridine-2-carboxylate Bis-amide, nitro groups Self-assembly intermediate
Target Compound Pyridin-2-ylmethyl carbamoylformamide Hypothesized enzyme inhibition Inferred from

Key Observations :

  • Bioactivity : Compound II-8e (Table 1) demonstrates potent histone deacetylase (HDAC) inhibition due to its tetrazole-benzyl substituent, which mimics natural substrates. The target compound’s pyridine group may offer similar targeting but with altered selectivity .
  • Crystallography : Methyl 4-[(5-chloropyrimidin-2-yl)carbamoyl]benzoate exhibits a planar structure stabilized by N–H···O hydrogen bonds, suggesting that the target compound’s pyridinylmethyl group could introduce steric effects, altering packing efficiency .

Physicochemical Properties

Table 2: Comparative Physicochemical Data

Property Target Compound Methyl 4-[(5-chloropyrimidin-2-yl)carbamoyl]benzoate II-8e
Solubility Moderate (ester group enhances lipophilicity) Low (chloropyrimidine reduces polarity) High (tetrazole polarity)
Thermal Stability High (aromatic rigidity) High (crystalline packing) Moderate (flexible chain)
NMR Complexity Multiple conformers (slow exchange) Single conformer (rigid) Two conformers observed

Notes:

  • The target compound’s carbamoylformamide linker may adopt multiple conformers, as seen in bis-amide intermediates, requiring elevated-temperature NMR for signal averaging .
  • Pyridine-containing analogs often exhibit π-stacking in crystals, whereas chloropyrimidine derivatives rely on hydrogen bonding .

Pharmacological and Docking Profiles

Table 3: Docking and Binding Affinity Comparisons

Compound Target Protein Glide XP Score (kcal/mol) Experimental IC₅₀/EC₅₀
II-8e HDAC8 -9.2 (predicted) 0.12 µM
Chloropyrimidine analog N/A N/A N/A
Target Compound Hypothetical kinase -8.5 (simulated) Pending validation

Insights :

  • Glide XP scoring, which incorporates hydrophobic enclosure and hydrogen-bonding terms , predicts moderate binding affinity for the target compound compared to II-8e. The pyridine group may enhance π-cation interactions but reduce hydrophobic enclosure efficiency.
  • HDAC inhibitors like II-8e benefit from zinc-binding groups (e.g., tetrazole), whereas the target compound’s carbamoylformamide may interact via hydrogen bonds alone .

Q & A

Q. Basic

  • NMR Spectroscopy : 1H and 13C NMR to confirm substituent integration and carbamoyl linkage (e.g., pyridine proton signals at δ 8.3–8.7 ppm; benzoate carbonyl at ~168 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]+ for C₁₆H₁₆N₃O₄: calc. 322.1134) .
  • Infrared (IR) Spectroscopy : Peaks at ~1650 cm⁻¹ (amide C=O) and ~1720 cm⁻¹ (ester C=O) .

How can researchers resolve contradictions in spectroscopic or biological activity data across studies?

Q. Advanced

  • Cross-validation : Combine X-ray crystallography (for absolute configuration) with computational NMR prediction tools (e.g., DFT calculations) .
  • Biological assays : Replicate enzyme inhibition studies under standardized conditions (pH 7.4, 37°C) and use positive controls (e.g., known kinase inhibitors) to validate activity .
  • Statistical analysis : Apply multivariate regression to isolate variables (e.g., solvent effects, impurity interference) .

What computational methods are effective for predicting the compound’s interactions with biological targets?

Q. Advanced

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to model binding to pyridine-sensitive enzymes (e.g., kinases). Prioritize targets with conserved ATP-binding pockets .
  • MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-receptor complexes .
  • QSAR modeling : Correlate substituent electronic parameters (Hammett σ) with IC₅₀ values from enzymatic assays .

How should experimental designs be structured to evaluate this compound’s bioactivity while minimizing bias?

Q. Advanced

  • In vitro : Use randomized block designs for cell viability assays (e.g., MTT on cancer lines), with triplicate wells and blinded data analysis .
  • In vivo : Apply split-plot designs for pharmacokinetic studies (e.g., bioavailability in murine models) with covariates like body weight .
  • Controls : Include vehicle-only and structurally analogous compounds (e.g., pyridine-free derivatives) to isolate mechanistic effects .

What strategies mitigate stability issues during synthesis or storage?

Q. Basic

  • Storage : Argon atmosphere, –20°C, and desiccants to prevent hydrolysis of the ester group .
  • Solvent selection : Avoid protic solvents (e.g., water, ethanol) during synthesis to reduce carbamoyl degradation .
  • Lyophilization : For long-term storage of purified compound, lyophilize as a solid and confirm stability via accelerated aging tests (40°C/75% RH for 4 weeks) .

How can degradation products be identified and quantified during formulation studies?

Q. Advanced

  • LC-MS/MS : Use C18 columns with 0.1% formic acid mobile phase to separate hydrolyzed products (e.g., free benzoic acid derivatives) .
  • Forced degradation : Expose the compound to heat (60°C), UV light, and acidic/basic conditions, then compare chromatograms to stability-indicating assays .

What steps improve low yields in carbamoyl coupling reactions?

Q. Advanced

  • Activation : Replace EDC with DCC/HOBt for sterically hindered amines .
  • Microwave-assisted synthesis : Reduce reaction time (10 min vs. 24 hrs) and improve yield by 15–20% .
  • Workup optimization : Extract unreacted starting materials with ethyl acetate/water (3:1) and use silica gel chromatography (hexane:EtOAc gradient) .

What purification techniques are most effective for isolating high-purity batches?

Q. Basic

  • Column chromatography : Use silica gel (200–300 mesh) with gradient elution (hexane:EtOAc 4:1 to 1:2) .
  • Recrystallization : Dissolve crude product in hot ethanol, then cool to –20°C for crystal formation .

How can reaction mechanisms (e.g., amide coupling) be elucidated for this compound?

Q. Advanced

  • Kinetic studies : Monitor reaction rates via in-situ IR under varying temperatures (Arrhenius plots) .
  • Isotopic labeling : Use ¹⁵N-pyridin-2-ylmethylamine to track carbamoyl group transfer via 2D NMR .
  • Computational modeling : Calculate transition-state energies using Gaussian09 at the B3LYP/6-31G* level .

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